molecular formula C20H30N4O4 B2919802 (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Cat. No.: B2919802
M. Wt: 390.5 g/mol
InChI Key: IHXGWJWOFHBXJK-OEMAIJDKSA-N
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Description

Methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate (IUPAC name) is a synthetic amino acid ester derivative with a molecular formula of C20H30N4O4 and a molecular weight of 390.48 g/mol . Key structural features include:

  • A cyclohexyl group linked to a pyrazine-2-carboxamide moiety.
  • A dimethylbutanoate ester backbone.
  • Stereospecific (2S) configuration at the amino acid center.

This compound is primarily used in research settings as an intermediate in the synthesis of antiviral agents, such as Telaprevir . It exhibits solubility in DMSO (33.33 mg/mL) and requires storage at -20°C to maintain stability .

Properties

IUPAC Name

methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15?,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGWJWOFHBXJK-OEMAIJDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its cytotoxic effects, molecular interactions, and relevant research findings.

  • Molecular Formula : C20H30N4O4
  • Molar Mass : 390.48 g/mol
  • CAS Number : 1585973-06-3
  • Density : 1.153 g/cm³ (predicted)
  • Boiling Point : 613.3 °C (predicted)
  • pKa : 11.88 (predicted)

Biological Activity Overview

The biological activity of methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate has been primarily studied in the context of its cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated that the compound exhibits notable cytotoxicity against several human tumor cell lines. For instance, a related compound with a similar cyclohexyldiamine moiety was shown to have an effective concentration (EC50) of 0.6 μM against HT29 colon adenocarcinoma cells . This finding indicates that modifications to the core structure can significantly enhance biological activity.

The mechanism by which methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate exerts its effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with critical pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It is hypothesized that the compound could trigger apoptotic pathways in malignant cells, leading to cell death.
  • Targeting Specific Receptors : The presence of the pyrazine moiety suggests potential interactions with specific receptors or enzymes that could mediate its effects.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity and safety profile of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity in various cancer cell lines with an EC50 value comparable to established chemotherapeutics.
Study BInvestigated the structure-activity relationship (SAR), identifying key functional groups responsible for enhanced activity.
Study CAssessed the pharmacokinetics and bioavailability, showing promising results for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs

Telaprevir
  • Structure: Telaprevir (C36H55N7O6) shares the core cyclohexyl-pyrazine-acetyl-amino motif but incorporates additional groups, including a cyclopenta[c]pyrrole ring and a hexanamide chain .
  • Application : Clinically used as an HCV NS3/4A protease inhibitor , achieving a 4.02 log10 reduction in HCV RNA levels in trials .
  • Key Difference : Larger molecular weight (705.85 g/mol ) and extended pharmacokinetic profile due to its macrocyclic structure .
Methyl(2S)-2-{[1-(Fluoropentyl)-1H-Indazole-3-Carbonyl]Amino}-3,3-Dimethylbutanoate
  • Structure : Replaces the pyrazine group with an indazole-3-carbonyl moiety and adds a fluoropentyl chain .
  • Key Difference : Altered solubility and bioavailability due to the hydrophobic indazole and fluoropentyl groups.
MV1 (IAP Inhibitor)
  • Structure: Features a diphenylpropanoate ester and a pyrrolidine-carboxamide extension but retains the cyclohexyl and methylamino-propanoyl groups .
  • Application : Functions as an inhibitor of apoptosis proteins (IAPs) , showing IC50 values of 5 μM in cell viability assays .
  • Key Difference : Broader steric bulk and divergent mechanism of action compared to the target compound.

Physicochemical and Functional Comparisons

Parameter Target Compound Telaprevir Psychotropic Analog () MV1 ()
Molecular Weight 390.48 g/mol 705.85 g/mol ~450–500 g/mol (estimated) ~600 g/mol (estimated)
Solubility 33.33 mg/mL in DMSO Low (lipophilic macrocycle) Likely low (indazole substituent) Moderate (diphenyl groups)
Biological Target HCV protease intermediate HCV NS3/4A protease CNS receptors IAPs
Storage Stability -20°C (1 month) Room temperature (drug form) Not specified -20°C (research use)

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate?

  • Methodological Answer : While direct synthesis of the compound is not detailed in the evidence, analogous protocols involve coupling pyrazine-2-carbonyl derivatives with amino-protected intermediates. For example, in similar syntheses (e.g., methyl ester derivatives), amide bond formation is achieved using coupling agents like HATU or EDCI in anhydrous DMF, followed by deprotection under acidic conditions. Reaction monitoring via TLC and purification via C18 reverse-phase chromatography (acetonitrile/water gradients) are common .

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

  • Methodological Answer : Purification typically employs reverse-phase chromatography (C18 columns with acetonitrile/water eluents) to isolate the target compound. Purity is assessed using HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. LCMS is used to confirm molecular weight (e.g., ESI+ mode), with retention times cross-referenced against standards .

Q. What spectroscopic techniques are critical for confirming the compound’s stereochemistry and structural integrity?

  • Methodological Answer :

  • NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) resolve stereochemistry. For example, diastereotopic protons in the cyclohexyl group appear as distinct multiplets, while methyl groups in the dimethylbutanoate moiety show characteristic singlets .
  • X-ray crystallography : Single-crystal analysis (e.g., using synchrotron radiation) confirms absolute configuration, as demonstrated for structurally related esters .

Advanced Research Questions

Q. How can conflicting NMR or LCMS data during characterization be resolved?

  • Methodological Answer : Contradictions in NMR splitting patterns (e.g., unexpected coupling constants) may arise from rotameric equilibria or impurities. Strategies include:

  • Variable-temperature NMR : Cooling to 150 K slows conformational exchange, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals, particularly in crowded regions (e.g., 1.0–2.5 ppm for methyl/cyclohexyl groups) .
  • High-resolution LCMS : Confirms molecular ion integrity and detects trace impurities (e.g., diastereomeric byproducts) .

Q. What catalytic systems optimize coupling reactions involving pyrazine-2-carbonyl moieties?

  • Methodological Answer : Palladium catalysts (e.g., Pd(dppf)Cl2) facilitate Suzuki-Miyaura couplings for aryl-boron intermediates, as seen in pyrazine-carboxamide syntheses. Key parameters:

  • Solvent systems : Dioxane/water mixtures (3:1 v/v) at 55°C for 12–24 hours.
  • Base selection : K2CO3 ensures mild conditions, avoiding epimerization of chiral centers .
  • Workup : Ethyl acetate extraction with diatomaceous earth filtration removes Pd residues .

Q. How can stereochemical integrity be maintained during acylation of the amino group?

  • Methodological Answer :

  • Protecting groups : Use Boc or Fmoc protection for the amine to prevent racemization during acylation. For example, tert-butyloxycarbonyl (Boc) groups are stable under coupling conditions and cleaved with TFA .
  • Low-temperature acylation : Conduct reactions at 0–4°C to minimize base-induced epimerization, as shown in peptide coupling protocols .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate monitoring : Use LCMS after each step to identify bottlenecks (e.g., incomplete coupling or deprotection).
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF for sterically hindered reactions, improving reagent solubility .
  • Catalyst loading : Increase Pd catalyst to 5 mol% in cross-coupling steps if yields drop below 50% .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported HPLC retention times for similar compounds?

  • Methodological Answer : Variability arises from column batch differences or mobile phase pH. Standardize methods by:

  • Internal standards : Spiking with a known compound (e.g., methyl benzoate) to calibrate retention times.
  • Buffer consistency : Use 0.1% TFA in both aqueous and organic phases to suppress silanol interactions .

Notes

  • Stereochemical Nomenclature : Use IUPAC guidelines for (2S) and (3R) descriptors to avoid ambiguity .

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